molecular formula C11H16Cl2FN B8031420 [(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride

[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride

Cat. No.: B8031420
M. Wt: 252.15 g/mol
InChI Key: VFKXEMMTXRAXMY-UHFFFAOYSA-N
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Description

[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride is a chemical compound with the molecular formula C11H16ClFN It is a hydrochloride salt form of [(2-Chloro-5-fluorophenyl)methyl]diethylamine, which is used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with diethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

Scientific Research Applications

[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloro-4-fluorophenyl)methyl]diethylamine hydrochloride
  • [(2-Chloro-3-fluorophenyl)methyl]diethylamine hydrochloride
  • [(2-Chloro-6-fluorophenyl)methyl]diethylamine hydrochloride

Uniqueness

[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(2-chloro-5-fluorophenyl)methyl]-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN.ClH/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12;/h5-7H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKXEMMTXRAXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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